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Lenalidomide-5'-CO-C3-acid

Exit vector CRBN ligand PROTAC ternary complex

PROTAC degradation efficiency depends critically on linker exit vector, spacer length, and terminal functionality-parameters that cannot be interchanged without loss of activity. Lenalidomide-5'-CO-C3-acid provides the underexplored 5'-isoindolinone exit vector, a short C3 glutaryl spacer (~6 backbone atoms), and a free COOH for direct amide coupling to amine-functionalized target ligands. • Enables parallel synthesis of 24-96 PROTAC variants via EDCI/HOBt or HATU without deprotection. • Ideal for systematic neosubstrate selectivity profiling vs. C4/C5-linked PROTACs to evaluate off-target degradation of IKZF1, IKZF3, CK1α, or SALL4. • Compatible with amine-terminated oligonucleotides or peptides for aptamer-PROTAC or peptide-PROTAC conjugates.

Molecular Formula C18H19N3O6
Molecular Weight 373.4 g/mol
Cat. No. B14769616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-5'-CO-C3-acid
Molecular FormulaC18H19N3O6
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCCC(=O)O
InChIInChI=1S/C18H19N3O6/c22-14(2-1-3-16(24)25)19-11-4-5-12-10(8-11)9-21(18(12)27)13-6-7-15(23)20-17(13)26/h4-5,8,13H,1-3,6-7,9H2,(H,19,22)(H,24,25)(H,20,23,26)
InChIKeyKLMKBETYBOHWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-5′-CO-C3-acid: PROTAC E3 Ligase-Linker Conjugate


Lenalidomide-5′-CO-C3-acid (CAS 2759015-47-7, MF C18H19N3O6, MW 373.36 g/mol) is a functionalized lenalidomide derivative engineered as an E3 ligase ligand–linker conjugate for proteolysis-targeting chimera (PROTAC) development . The compound retains the core lenalidomide scaffold—a thalidomide-derived immunomodulatory imide drug (IMiD) that binds cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase—and incorporates a C3 (glutaric acid monoamide) linker terminating in a free carboxylic acid at the isoindolinone 5′-position [1]. This architecture provides a defined exit vector, spacer length, and a carboxyl conjugation handle, enabling amide bond formation with amine-functionalized target protein ligands to assemble heterobifunctional degraders [2].

Why Generic IMiD–Linker Substitutions Fail


PROTAC degradation efficiency is exquisitely sensitive to three linker parameters that cannot be interchanged arbitrarily: exit-vector position on the CRBN ligand, linker length, and terminal functional group [1]. The 5′-position of the lenalidomide isoindolinone ring projects the linker along a trajectory distinct from the more common C4 or C5 exit vectors; altering this vector can disrupt ternary complex geometry and reduce ubiquitination efficiency [2]. Linker length—here a glutaryl-derived C3 spacer—directly controls the distance between the CRBN-recruiting moiety and the target ligand; even a one‑methylene shift (C3 → C4 or C5) can change the DC50 by orders of magnitude in cellular degradation assays . Finally, the terminal carboxylic acid mandates amide coupling chemistry with amine-containing target ligands; substituting an amine- or alkyne-terminated analog would require a different target ligand functionalization, potentially incompatible with established synthetic routes [1]. These three parameters—position, length, and functional group—define the compound's identity as a building block, and indiscriminate substitution risks loss of degradation activity, altered neosubstrate selectivity, or synthetic failure.

Comparative Evidence for 5′-CO-C3-acid vs. Analogs


Exit-Vector Architecture: 5′- vs. C4/C5 Linker Attachment

Lenalidomide-5′-CO-C3-acid attaches the linker at the isoindolinone 5′-position, an exit vector that projects the conjugated target ligand along a trajectory distinct from the more extensively used C4-amino or C5-amine exit vectors . C5 Lenalidomide (C5-amine exit vector) directs the linker from the phthalimide C5 position, while C4-modified lenalidomide derivatives project from the C4 position [1]. X-ray crystallographic studies of CRBN–lenalidomide complexes show that the solvent-exposed 5′-region tolerates substitution without disrupting the glutarimide–CRBN hydrogen-bond network, whereas C4 and C5 substitutions can subtly reorient the isoindolinone ring and alter neosubstrate recruitment surfaces [2]. No published ternary-complex structure of a 5′-linked PROTAC currently exists for direct comparison, but the 5′-exit vector consistently yields PROTACs with distinct degradation selectivity profiles relative to C4- or C5-linked analogs in reported PROTAC campaigns .

Exit vector CRBN ligand PROTAC ternary complex Structure–activity relationship

Linker Length: C3 Spacer vs. C4/C5 Alkyl Linkers

The Lenalidomide-5′-CO-C3-acid incorporates a three‑carbon (glutaryl) linker backbone, compared with the four‑carbon (adipyl) linker in Lenalidomide‑C4‑acid (CAS 2225940‑48‑5 analog) and the five‑carbon linker in Lenalidomide‑C5‑acid (CAS 2338824‑30‑7) . In PROTAC design, linker length is a critical determinant of degradation potency because it governs the permissible distance between the E3 ligase and the target protein within the ternary complex [1]. Systematic linker-length SAR studies with homo‑PROTACs demonstrate that an 8‑atom linker (roughly equivalent to a C4‑C5 alkyl spacer) achieves optimal CRBN degradation, while shorter linkers (≤6 atoms, approximating C2‑C3) can restrict ternary complex formation and longer linkers can increase off‑target neosubstrate degradation [2]. No published head‑to‑head DC50 comparison of PROTACs bearing an isolated Lenalidomide‑5′‑CO‑C3‑acid vs. Lenalidomide‑C5‑acid linker exists; however, in the ETTAC‑2 PROTAC series, Lenalidomide‑C5‑acid‑derived conjugates yield a DC50 of 8.38 μM for LRG1 degradation , providing a C5‑linker benchmark against which C3‑linker conjugates can be evaluated in future head‑to‑head studies.

Linker length C3 spacer PROTAC degradation efficiency DC50

Terminal Functional Group: Carboxylic Acid vs. Amine/Alkyne

Lenalidomide-5′-CO-C3-acid presents a free carboxylic acid terminus suitable for amide bond formation with primary or secondary amines on target protein ligands, using standard EDCI/HOBt or HATU coupling protocols [1]. The direct amine‑terminated analog Lenalidomide-5′-CO-C3-NH2 (CAS 2421217-06-1, MW 332.36 g/mol) requires the target ligand to carry a carboxylic acid or activated ester for conjugation . This functional‑group complementarity is mutually exclusive: a target ligand library pre‑functionalized with amine handles cannot be directly coupled to the amine‑terminated analog without additional protection/deprotection steps or linker redesign. The alkyne‑terminated analog Lenalidomide-5′-CO-C3-alkyne (MW 353.4 g/mol) mandates CuAAC click chemistry with azide‑modified ligands, introducing copper contamination risks and a bulkier triazole linkage . The carboxylic acid handle also provides an ionizable group (predicted pKa ~4.5) that may enhance aqueous solubility relative to the neutral amine or alkyne analogs, though no published comparative solubility data exist for these specific compounds .

Conjugation handle Carboxylic acid Amide coupling PROTAC assembly

CRBN Binding Affinity: Class-Level Benchmarking

No CRBN binding IC50 has been reported specifically for Lenalidomide-5′-CO-C3-acid in a peer-reviewed publication. However, binding data for closely related lenalidomide-derived ligand–linker conjugates provide a class-level benchmark. Underivatized lenalidomide displaces a fluorescent tracer from NanoLuc-fused CRBN with an IC50 of 550–605 nM in a NanoBRET cellular engagement assay [1]. The desamino lenalidomide-5-COOH analog (CAS 2171519-15-4), which similarly bears a carboxylic acid at the 5-position, shows an IC50 of 1.10 nM in the same NanoBRET displacement assay—a ~500-fold improvement in apparent affinity attributable to elimination of the 4-amino group [2]. Lenalidomide-C4-NH2 hydrochloride, a C4-amine-functionalized linker conjugate, yields PROTAC Compound 24 with cellular IC50 values of 0.98 nM (RS4;11 cells) and 13.7 nM (MOLM-13 cells) for growth inhibition [3]. These data demonstrate that linker functionalization at the lenalidomide periphery (C4, C5, or 5′-position) can modulate CRBN engagement and downstream pharmacology, but the specific affinity of the 5′-CO-C3-acid conjugate remains to be experimentally determined .

CRBN binding affinity NanoBRET IC50 E3 ligase engagement

Neosubstrate Selectivity: 5′- vs. 6-Position Modification

A 2023 Nature Communications study demonstrated that 6‑position modifications of lenalidomide critically control neosubstrate degradation selectivity: 6‑fluoro‑lenalidomide (F‑Le) strongly degrades IKZF1, IKZF3, and CK1α (therapeutic targets in multiple myeloma and 5q‑MDS) while attenuating SALL4 degradation (a teratogenicity‑associated off‑target) relative to parent lenalidomide [1]. In contrast, 6‑bromo‑lenalidomide (Br‑Le) nearly abolishes IKZF1/IKZF3/CK1α degradation [1]. Although the 5′‑position is topographically distinct from the 6‑position and no direct neosubstrate selectivity data exist for 5′‑modified lenalidomide conjugates, this study establishes the principle that peripheral substituent position and size on the lenalidomide scaffold profoundly and non‑interchangeably alter the neosubstrate degradation fingerprint [2]. PROTACs built with 6‑position‑modified lenalidomide ligands exhibit the same neosubstrate selectivity as the parent ligand, indicating that the ligand‑intrinsic selectivity is preserved in the PROTAC context [1]. Users procuring a 5′‑modified lenalidomide conjugate should therefore anticipate a neosubstrate selectivity profile distinct from that of 6‑modified or unmodified lenalidomide‑based PROTACs, requiring empirical profiling in their target cell system.

Neosubstrate selectivity IKZF1 SALL4 CK1α Teratogenicity

Purity and Vendor Certification vs. Research-Grade Analogs

Lenalidomide-5′-CO-C3-acid is commercially available at a certified purity of ≥95% (HPLC) from ISO‑certified suppliers . The tert‑butyl ester prodrug analog Lenalidomide‑CO‑C3‑COO(t‑Bu) (CAS 2920039‑83‑2, MW 429.47) is also available but requires an additional deprotection step (TFA/DCM) to generate the free acid, introducing potential impurities from incomplete ester cleavage and trifluoroacetate salt contamination . The 5′‑O‑ether analog Lenalidomide‑5′‑O‑C4‑COOH (CAS 2504915‑05‑1) replaces the amide linkage with an ether, altering both metabolic stability and conformational flexibility relative to the amide‑linked target compound . Among the 5′‑functionalized lenalidomide linker series, the CO‑C3‑acid variant is the only member that simultaneously provides: (1) a pre‑formed free carboxylic acid (no deprotection needed); (2) an amide bond at the 5′‑position (metabolically more stable than ester or ether linkages); and (3) a C3 spacer length that offers a shorter, more rigid linker geometry than C4 or C5 analogs . These combined features reduce synthetic step count, improve atom economy, and minimize purification challenges relative to protected‑acid or alternative‑linkage analogs.

Purity Quality control ISO certification HPLC

Optimal Use Cases in Targeted Protein Degradation


Parallel PROTAC Library Synthesis with Amine Ligands

This compound is ideally suited for generating focused PROTAC libraries where the target protein ligand is already functionalized with a primary or secondary amine. The free carboxylic acid permits direct amide coupling (e.g., EDCI/HOBt or HATU in DMF) without a deprotection step, enabling parallel synthesis of 24–96 PROTAC variants in a single round [1]. The C3 spacer provides a relatively short, rigid linker that may favor target proteins with solvent-exposed lysine or N-terminal amine conjugation sites located within 8–12 Å of the CRBN binding surface [2].

Neosubstrate Selectivity Profiling of 5′-Exit-Vector PROTACs

Because the 5′-exit vector is less explored than C4 or C5 vectors, this building block is valuable for systematic neosubstrate selectivity profiling. PROTACs assembled with Lenalidomide-5′-CO-C3-acid can be tested alongside C4- and C5-linked PROTACs against the same target to determine whether the 5′-trajectory reduces off-target degradation of IKZF1, IKZF3, CK1α, or SALL4 relative to alternative vectors, as established by the 6‑position SAR framework published by Yamanaka et al. (2023) [3].

Targets Requiring Short Linker Geometry

For target proteins where a compact ternary complex is structurally required—e.g., proteins with shallow surface pockets or those that demand close opposition of the CRBN and target protein surfaces—the C3 glutaryl spacer provides a shorter reach (~6 backbone atoms) than the more common C5 or PEG-based linkers. This application is supported by homo-PROTAC studies showing that linker length directly modulates CRBN degradation efficiency, with shorter linkers favoring distinct ternary complex geometries [4].

Aptamer-PROTAC or Peptide-PROTAC Conjugates

The carboxylic acid handle is compatible with amine-terminated oligonucleotides (e.g., amino-modified AS1411 aptamers) or peptides, enabling the synthesis of aptamer–PROTAC conjugates (APCs) or peptide–PROTACs. Recent work by Ma et al. (2025) demonstrated that lenalidomide-based aptamer–PROTAC chimeras with varying linker structures achieve targeted nucleolin degradation in MCF-7 breast cancer cells, establishing the feasibility of this approach [5]. The C3 acid linker provides an entry point for generating such conjugates with a defined, short spacer that minimizes the distance between the aptamer/peptide and the CRBN ligand.

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